
cyclobutyl-N,N,N-trimethylmethanaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with the molecular formula C8H18N. This compound is characterized by a cyclobutyl group attached to a trimethylmethanaminium moiety. Quaternary ammonium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of cyclobutyl-N,N,N-trimethylmethanaminium typically involves the alkylation of cyclobutylamine with trimethylmethanaminium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
化学反応の分析
Cyclobutyl-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethylmethanaminium group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Cyclobutyl-N,N,N-trimethylmethanaminium has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants and detergents, enhancing the cleaning efficiency of these products.
作用機序
The mechanism of action of cyclobutyl-N,N,N-trimethylmethanaminium involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential components of the cell membrane.
類似化合物との比較
Cyclobutyl-N,N,N-trimethylmethanaminium can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium chloride: Similar in structure but lacks the cyclobutyl group, making it less effective in certain applications.
Carboxy-N,N,N-trimethylmethanaminium: Contains a carboxyl group, which imparts different chemical properties and applications.
N,N,N-trimethylglycine: Known for its role in osmoregulation, it has different biological applications compared to this compound.
The uniqueness of this compound lies in its cyclobutyl group, which enhances its interaction with biological membranes and increases its effectiveness in various applications.
特性
CAS番号 |
30833-79-5 |
|---|---|
分子式 |
C8H18N+ |
分子量 |
128.24 g/mol |
IUPAC名 |
cyclobutylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H18N/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3/q+1 |
InChIキー |
DQFTZEIPGDJFSZ-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CC1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14142201.png)

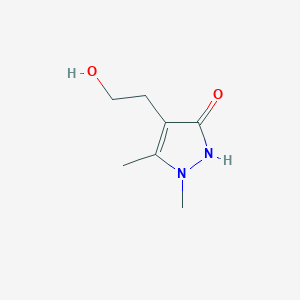
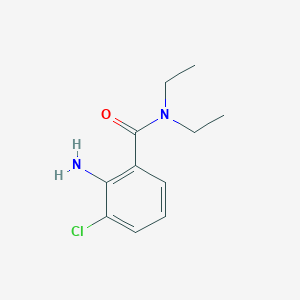
![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
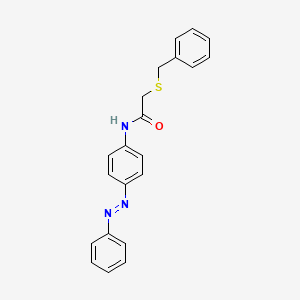
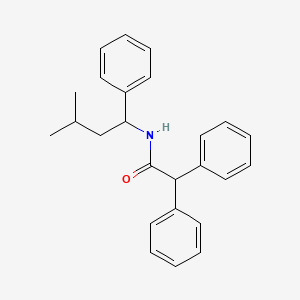
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
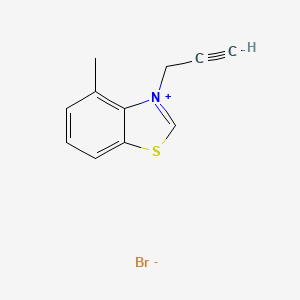

![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)
